5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid
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Overview
Description
5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring This compound is characterized by the presence of a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 4-position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyridazine derivatives with ketone or aldehyde groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Pyridazine derivatives with various functional groups replacing the methoxycarbonyl or carboxylic acid groups.
Scientific Research Applications
5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Pyridazinecarboxylic Acid: Lacks the methoxycarbonyl group but shares the pyridazine core structure.
5-Methyl-pyridazine-4-carboxylic Acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
Pyridazine-3,4-dicarboxylic Acid: Contains two carboxylic acid groups on the pyridazine ring.
Uniqueness
5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the pyridazine ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
5-(Methoxycarbonyl)pyridazine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Biological Activity
The biological activity of this compound has been linked to various mechanisms, including inhibition of key enzymes and modulation of cellular pathways. Its derivatives have shown promising results in areas such as anticancer, anti-inflammatory, and antimicrobial activities.
- Enzyme Inhibition :
- The compound acts as an inhibitor of specific kinases and enzymes involved in cancer progression and inflammation. For instance, certain pyridazine derivatives have demonstrated selective inhibition against kinases such as GSK-3β and CDK-2, which are critical in cell cycle regulation and survival pathways .
- Cellular Pathway Modulation :
Anticancer Activity
Recent studies have shown that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1 | MCF-7 | 9.1 | Induction of apoptosis through mitochondrial pathway |
2 | BEL-7402 | 10.74 | Inhibition of proliferation via cell cycle arrest |
3 | SH-SY5Y | 3.55 | Protection against oxidative stress |
These findings suggest that the compound can effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
This compound has shown antimicrobial effects against various pathogens. For example, it exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of several pyridazine derivatives, one derivative demonstrated an IC50 value of 0.9 µM against drug-resistant BEL-7402/5-FU cells, showcasing its potential in overcoming drug resistance commonly seen in cancer therapies .
Case Study 2: In Vivo Studies
In vivo studies using murine models revealed that administration of the compound at a dosage of 5 mg/kg resulted in a tumor inhibition rate of approximately 76%, highlighting its effectiveness as an antitumor agent .
Properties
Molecular Formula |
C7H6N2O4 |
---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
5-methoxycarbonylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-3-9-8-2-4(5)6(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
CHEHSGIKBLREPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=NC=C1C(=O)O |
Origin of Product |
United States |
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